molecular formula C13H20F2N2 B5740698 (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5740698
M. Wt: 242.31 g/mol
InChI Key: RGSZOGABJFBDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DF-MEL-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are involved in the transmission of nerve impulses. By binding to a specific site on the receptor, (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine enhances the activity of the receptor, leading to an increase in the flow of ions across the cell membrane. This, in turn, leads to an increase in the release of neurotransmitters, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects
(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have a range of biochemical and physiological effects, including the modulation of nicotinic acetylcholine receptor activity, the inhibition of cancer cell growth, and the potential to act as a starting point for the development of new drugs. (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments, including its ability to modulate nicotinic acetylcholine receptor activity, its potential to inhibit cancer cell growth, and its potential to act as a starting point for the development of new drugs. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, including the development of new drugs based on its structure, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its potential as a tool for studying the activity of nicotinic acetylcholine receptors. Further research is also needed to fully understand its mechanism of action and to determine its safety and toxicity in humans.
Conclusion
In conclusion, (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate nicotinic acetylcholine receptor activity, inhibit cancer cell growth, and act as a starting point for the development of new drugs make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and to determine its safety and toxicity in humans.

Synthesis Methods

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized through a multi-step process starting with 2,4-difluorobenzaldehyde and 2-(dimethylamino)ethylamine. The aldehyde is reacted with sodium borohydride to form the corresponding alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-(dimethylamino)ethylamine to yield (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine.

Scientific Research Applications

(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including learning and memory. In cancer research, (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, (2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used as a starting point for the development of new drugs.

properties

IUPAC Name

N'-[(2,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2/c1-4-17(8-7-16(2)3)10-11-5-6-12(14)9-13(11)15/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZOGABJFBDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

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